molecular formula C10H11NO3 B8444924 3(R,S)-Methoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazine

3(R,S)-Methoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B8444924
M. Wt: 193.20 g/mol
InChI Key: MFQXVZYXVMQSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3(R,S)-Methoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)8-6-14-9-5-3-2-4-7(9)11-8/h2-5,8,11H,6H2,1H3

InChI Key

MFQXVZYXVMQSIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=CC=CC=C2N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.0 g of 3(R,S)-ethoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazine (Example 20)) are stirred together with 0.8 g of magnesium powder in 100 ml of methanol at room temperature for 2 h. When the exothermic reaction has ended, the mixture is concentrated, the residue is taken up in methylene chloride and the organic phase is washed with 0.1N hydrochloric acid. After customary working up, the crude product is purified over 250 g of silica gel (mobile phase B): Rf (B)=0.26.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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